molecular formula C18H12O5 B11159661 3-benzoyl-2-oxo-2H-chromen-7-yl acetate

3-benzoyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11159661
M. Wt: 308.3 g/mol
InChI Key: RRFHOFMFWAZHPN-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-benzoyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, leading to various biological effects . The compound’s structure allows it to interact with these targets, modulating their activity and resulting in therapeutic outcomes.

Properties

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

(3-benzoyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

RRFHOFMFWAZHPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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